3-Bromo-4-(oxolan-3-yloxy)benzonitrile
Description
3-Bromo-4-(oxolan-3-yloxy)benzonitrile is a brominated aromatic nitrile featuring a tetrahydrofuran (oxolane) ring attached via an ether linkage at the 4-position of the benzene ring. This compound belongs to the benzonitrile family, which is widely utilized in pharmaceutical and agrochemical research due to the nitrile group’s versatility in chemical transformations (e.g., hydrolysis to carboxylic acids or coupling reactions).
Properties
IUPAC Name |
3-bromo-4-(oxolan-3-yloxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-10-5-8(6-13)1-2-11(10)15-9-3-4-14-7-9/h1-2,5,9H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKSQIVKQNQGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=C2)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(oxolan-3-yloxy)benzonitrile typically involves the reaction of 3-bromo-4-hydroxybenzonitrile with oxolane derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of recyclable solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(oxolan-3-yloxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The oxolane ring can be oxidized to form corresponding lactones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts with boronic acids or organostannanes.
Major Products
Substitution Products: Various substituted benzonitriles.
Oxidation Products: Lactones.
Reduction Products: Alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
3-Bromo-4-(oxolan-3-yloxy)benzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Can be used in the synthesis of polymers and advanced materials.
Biological Studies: May serve as a probe or ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(oxolan-3-yloxy)benzonitrile depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In medicinal chemistry, its mechanism would be related to its interaction with biological targets, potentially involving binding to enzymes or receptors.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 3-Bromo-4-(oxolan-3-yloxy)benzonitrile with structurally related benzonitrile derivatives:
*Estimated based on structural analogs.
†Predicted using fragment-based methods (similar to 5-chloro analog ).
‡Assumed comparable to 5-chloro analog due to identical oxolane linkage.
††Lower LogP due to polar methoxyethoxy group.
Key Observations:
- Halogen Effects : Replacing chlorine with bromine increases molecular weight by ~52.45 g/mol (compare rows 1 and 2). Bromine’s larger atomic radius may enhance steric hindrance and lipophilicity (higher LogP).
- Substituent Polarity : The trifluoromethyl group (row 3) increases electronegativity but reduces polar surface area compared to oxolane ethers. The formyl group in row 5 introduces additional hydrogen-bonding capacity, raising polar surface area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
